4-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
Description
Properties
IUPAC Name |
4-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2/c1-30-17-13-11-15(12-14-17)21-20-22(27-26-21)24(29)28(16-7-3-2-4-8-16)23(20)18-9-5-6-10-19(18)25/h2-14,23H,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBQILQPKIVEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387409 | |
| Record name | AC1MF4K7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6166-77-4 | |
| Record name | AC1MF4K7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The compound's structure is characterized by a dihydropyrrolo-pyrazolone framework, which is known to contribute to various biological activities.
Key Structural Features
- Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Methoxyphenyl Group : Potentially increases the compound's electron-donating ability, impacting its reactivity and biological interactions.
- Dihydropyrrolo[3,4-c]pyrazolone Core : This core structure is associated with diverse pharmacological activities.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, derivatives of pyrazole have shown significant inhibition against various viruses, including herpes simplex virus type 1 (HSV-1) and other viral pathogens.
Case Study: Antiviral Efficacy
In a comparative study, certain pyrazole derivatives demonstrated up to 91% inhibition of HSV-1 replication at concentrations around 50 μM with low cytotoxicity (CC50 values exceeding 600 μM) . This suggests that compounds with similar structural motifs may exhibit comparable antiviral efficacy.
Antibacterial Activity
Compounds from the same chemical family have also been evaluated for antibacterial properties. The presence of specific substituents such as fluorine and methoxy groups has been linked to enhanced antibacterial activity against various strains of bacteria.
Summary of Antibacterial Findings
- Mechanism : The antibacterial action is often attributed to interference with bacterial cell wall synthesis or disruption of membrane integrity.
- Efficacy : Certain derivatives were found effective against Gram-positive and Gram-negative bacteria, indicating broad-spectrum potential.
Antioxidant Activity
The antioxidant capabilities of heterocycles like this compound have also been investigated. These compounds can scavenge free radicals and reduce oxidative stress in cellular models.
Research Findings
A study indicated that related compounds exhibited significant antioxidant activity through mechanisms involving radical scavenging and metal ion chelation . This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
The biological activities of this compound are likely mediated through several mechanisms:
- Receptor Interaction : Binding to specific viral or bacterial receptors can inhibit pathogen entry into host cells.
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in pathogen metabolism or replication.
- Cellular Signaling Modulation : Altering signaling pathways can enhance cellular defense mechanisms against infections.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Key analogs differ in substituent type, position, and electronic properties:
Table 1: Structural and Physicochemical Comparison of Analogs
Key Observations:
- Substituent Position : The target compound’s 2-fluorophenyl group (vs. 3- or 4-fluoro in analogs) may reduce steric hindrance while enhancing dipole interactions .
- Electronic Effects: Methoxy groups (e.g., in the target compound and 488825-96-3 ) act as hydrogen bond acceptors, whereas hydroxy groups (D126-0413 , 879935-88-3 ) enable donor/acceptor interactions, increasing solubility.
Physicochemical Properties
- Lipophilicity : The target compound’s estimated logP (~4.5) aligns with analogs bearing methoxy or halogen substituents. Hydroxy-containing analogs (e.g., D126-0413 , logP 4.9987) show marginally higher logP due to balanced polarity from hydrogen bonding.
- Solubility : Methoxy groups in the target compound reduce aqueous solubility compared to hydroxy-substituted analogs, which benefit from enhanced hydrogen bonding .
Functional Implications
- Hydrogen Bonding : Analogs with hydroxy groups (D126-0413 , 879935-88-3 ) form stronger intermolecular networks, influencing crystal stability and dissolution rates.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 4-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Multi-step synthesis typically involves:
Cyclocondensation : Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., acetic acid) to form the pyrazole core .
Functional Group Introduction : Fluorophenyl and methoxyphenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and controlled temperatures (60–80°C) .
Optimization : Microwave-assisted synthesis or solvent-free conditions can improve reaction efficiency and reduce byproducts .
- Key Parameters : Monitor pH (5–7), temperature, and reaction time (8–24 hours) using HPLC to track intermediates .
Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are critical for validation?
- Methodological Answer :
- NMR Spectroscopy : Use H/C NMR to confirm substituent positions and stereochemistry. Compare chemical shifts with structurally analogous compounds (e.g., 5-aryl-pyrazole derivatives) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding interactions in the solid state .
- Purity Assessment : Combine HPLC (>95% purity) with elemental analysis .
Q. What preliminary biological screening approaches are suitable for identifying this compound’s pharmacological potential?
- Methodological Answer :
- In Vitro Assays : Screen against enzyme targets (e.g., COX-2, kinases) using fluorogenic substrates. Compare IC values with reference inhibitors (e.g., Celecoxib for anti-inflammatory activity) .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .
- ADME Profiling : Assess solubility (shake-flask method) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer :
- Systematic Substituent Variation : Replace fluorophenyl/methoxyphenyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., -NH) moieties. Track changes in binding affinity using SPR or ITC .
- Example SAR Table :
| Substituent Position | Modification | Observed Activity Change |
|---|---|---|
| 2-Fluorophenyl | Replace with Cl | Reduced kinase inhibition |
| 4-Methoxyphenyl | Replace with CF | Enhanced COX-2 selectivity |
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with target proteins .
Q. What experimental strategies resolve contradictions in reported biological data for structurally similar compounds?
- Methodological Answer :
Comparative Structural Analysis : Use X-ray/NMR to confirm if discrepancies arise from conformational flexibility (e.g., dihedral angles in the dihydropyrrolo ring) .
Reproduce Assays : Standardize protocols (e.g., buffer pH, cell passage number) to minimize variability. For example, conflicting cytotoxicity data may stem from differences in cell line origins .
Meta-Analysis : Aggregate data from analogs (e.g., 5-aryl-pyrazoles) to identify trends in substituent effects .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- QSAR Modeling : Train models on datasets of pyrazole derivatives to predict logP, solubility, and bioavailability .
- MD Simulations : Simulate blood-brain barrier permeability using CHARMM force fields .
- Metabolism Prediction : Use CypReact or similar tools to identify potential sites of oxidative metabolism .
Experimental Design & Data Interpretation
Q. What controls and validation steps are essential when testing this compound’s mechanism of action in enzyme inhibition assays?
- Methodological Answer :
- Positive/Negative Controls : Include known inhibitors (e.g., Indomethacin for COX) and vehicle-only samples.
- Time-Dependent Activity : Pre-incubate the compound with enzymes to distinguish reversible vs. irreversible inhibition .
- Orthogonal Assays : Confirm results using fluorescence polarization (FP) and surface plasmon resonance (SPR) .
Q. How should researchers address low solubility during in vivo testing, and what formulation strategies are viable?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) at the hydroxyl or amine positions .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
